molecular formula C17H22N4O3 B5502116 2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine

2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine

Cat. No. B5502116
M. Wt: 330.4 g/mol
InChI Key: GXTRSHHMBMXOOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, including Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources, revealing a novel activation mode of ethyl tertiary amines with molecular oxygen as the terminal oxidant. This process features a broad substrate scope and good functional group tolerance, yielding diversified products (Rao, Mai, & Song, 2017). Another approach involves Cu-catalyzed regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes, facilitating the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives, which are common motifs in natural products and pharmaceuticals (Lei et al., 2016).

Molecular Structure Analysis

The structural analysis of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, reveals that these molecules crystallize in the monoclinic system. The crystal and molecular structures have been solved, providing insight into their geometrical configurations and confirming the amino tautomeric form in the crystalline state for certain derivatives (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The reactivity and synthesis of various imidazo[1,2-a]pyridines, including the development of novel cascade reactions for synthesizing hybrid structures like 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one, have been explored. These reactions often involve palladium-catalyzed CO insertion and C-H bond activation, showcasing the compound's ability to undergo complex transformations (Zhang, Zhang, & Fan, 2016).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen-bond formations, have been detailed for compounds within the same family, providing a foundation for understanding the behavior and stability of these molecules under various conditions (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Chemical Properties Analysis

Research has also focused on the synthesis and reactivity of substituted pyridinols, a related class of compounds, demonstrating their potential as chain-breaking antioxidants. These studies provide insights into the chemical behavior of the imidazo[1,2-a]pyridine framework and its derivatives, contributing to the understanding of their chemical properties and potential applications (Wijtmans et al., 2004).

Scientific Research Applications

  • Reactions with Monodentate Ligands : A study by Franklin et al. (2008) explored the reactions of ligands like pyridine and piperidine with certain rhenium compounds, providing insights into coordination chemistry which could be relevant for understanding the behavior of complex molecules like the one (Franklin et al., 2008).

  • Synthesis and Molecular Docking : Flefel et al. (2018) conducted a study on the synthesis of novel pyridine derivatives, which included molecular docking screenings towards specific target proteins. This research can provide insights into the potential biological interactions of similar compounds (Flefel et al., 2018).

  • Ionic Liquids and Battery Electrolytes : A study by Knipping et al. (2018) investigated imidazolium, pyrrolidinium, and piperidinium room temperature ionic liquids for their suitability as lithium–oxygen battery electrolytes, which could be relevant for energy storage applications (Knipping et al., 2018).

  • Copper-Catalyzed Selective Cross Coupling : Lei et al. (2016) reported on a copper-catalyzed selective cross coupling of imidazo[1,2-a]pyridines, opening new routes for synthesizing derivatives with potential pharmaceutical applications (Lei et al., 2016).

  • Synthesis of Novel Derivatives : Goli-Garmroodi et al. (2015) synthesized a series of benzo[4,5]imidazo[1,2- a ]pyridine derivatives, showcasing methods that could be applied to similar compounds (Goli-Garmroodi et al., 2015).

  • Potential Anti-Alzheimer's Agents : Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives for anti-Alzheimer's activity, which demonstrates the potential of similar compounds in pharmaceutical applications (Gupta et al., 2020).

properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)-[3-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-20-10-8-18-15(20)12-5-4-9-21(11-12)17(22)13-6-7-14(23-2)19-16(13)24-3/h6-8,10,12H,4-5,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTRSHHMBMXOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCCN(C2)C(=O)C3=C(N=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine

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